molecular formula C18H17FN4O2 B2950467 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034229-59-7

3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2950467
CAS No.: 2034229-59-7
M. Wt: 340.358
InChI Key: QAMZVYGIXHMMMH-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with fluoro and methoxy groups, a pyrazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Pyridine Derivative Synthesis: The pyridine moiety is often prepared through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reactions: The pyrazole and pyridine derivatives are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Final Assembly: The benzamide core is introduced in the final step, typically through an amide bond formation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with Pd/C or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its potential biological activity.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Chemical Biology: Employed in the design of chemical tools for studying cellular processes.

    Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(pyridin-3-ylmethyl)benzamide: Lacks the methoxy and pyrazole groups, potentially altering its biological activity and binding properties.

    3-methoxy-N-(pyridin-3-ylmethyl)benzamide: Lacks the fluoro group, which may affect its reactivity and interaction with biological targets.

    N-(6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl)benzamide: Lacks both the fluoro and methoxy groups, which could significantly change its chemical and biological properties.

Uniqueness

The unique combination of the fluoro, methoxy, pyrazole, and pyridine groups in 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide provides a distinct electronic and steric profile, potentially leading to unique biological activities and applications not seen in similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-23-16(7-8-22-23)15-5-3-12(10-20-15)11-21-18(24)13-4-6-17(25-2)14(19)9-13/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMZVYGIXHMMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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